2-(Ethylamino)pyrimidine-5-carbaldehyde

Enzymology Nucleotide metabolism Biochemical pharmacology

2-(Ethylamino)pyrimidine-5-carbaldehyde (CAS 137279-29-9) is a functionalized pyrimidine derivative bearing a reactive C5-aldehyde group and a C2-ethylamino substituent. It serves primarily as a heterocyclic building block in medicinal chemistry and drug discovery research, particularly within kinase inhibitor and small-molecule screening programs.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 137279-29-9
Cat. No. B162128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)pyrimidine-5-carbaldehyde
CAS137279-29-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C=N1)C=O
InChIInChI=1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3,(H,8,9,10)
InChIKeyFFFRZFQWAMMSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)pyrimidine-5-carbaldehyde (CAS 137279-29-9) Procurement Guide for Scientific Selection


2-(Ethylamino)pyrimidine-5-carbaldehyde (CAS 137279-29-9) is a functionalized pyrimidine derivative bearing a reactive C5-aldehyde group and a C2-ethylamino substituent. It serves primarily as a heterocyclic building block in medicinal chemistry and drug discovery research, particularly within kinase inhibitor and small-molecule screening programs . The compound has reported enzyme inhibition data against rat 5′-nucleotidase (Ki = 1.43 mM) and bovine intestinal alkaline phosphatase in biochemical assays [1]. Physicochemical characterization includes density 1.223 g/cm³ and boiling point 311°C at 760 mmHg [2].

Why 2-(Ethylamino)pyrimidine-5-carbaldehyde Cannot Be Readily Substituted by Other 2-Aminopyrimidine-5-carbaldehyde Analogs


2-Aminopyrimidine-5-carbaldehyde derivatives bearing different N-substituents (methyl, ethyl, propyl) exhibit distinct physicochemical and biological properties that preclude generic substitution in research workflows. SAR studies on 4-aminopyrimidine-5-carbaldehyde oximes demonstrate that even minor structural variations at the amino position produce measurable shifts in kinase inhibition potency and selectivity profiles [1]. The ethylamino substituent in the target compound confers a calculated logP value that differs from its methyl analog, potentially altering membrane permeability and target engagement . Direct substitution without experimental validation may introduce uncontrolled variables in structure-activity relationship studies and medicinal chemistry optimization campaigns.

Quantitative Differentiation Evidence for 2-(Ethylamino)pyrimidine-5-carbaldehyde Versus Structural Analogs


Enzyme Inhibition Baseline: Rat 5′-Nucleotidase Ki Value

2-(Ethylamino)pyrimidine-5-carbaldehyde exhibits measurable inhibition of rat 5′-nucleotidase with a reported Ki of 1.43 mM in a biochemical assay using p-NPP as substrate [1]. This represents a baseline activity profile that establishes the compound as a weak but detectable inhibitor of this target class.

Enzymology Nucleotide metabolism Biochemical pharmacology

Bovine Intestinal Alkaline Phosphatase Inhibition Data

The compound demonstrates activity against bovine intestinal alkaline phosphatase under identical assay conditions to the 5′-nucleotidase screen [1]. This dual phosphatase inhibitory profile may inform selectivity considerations in target-based screening.

Phosphatase inhibition Enzymology Biochemical screening

Physicochemical Differentiation: Calculated logP and Molecular Properties

The ethylamino substituent confers intermediate lipophilicity compared to methyl and propyl analogs. While direct measured logP data for 2-(ethylamino)pyrimidine-5-carbaldehyde is not publicly available, the propyl analog (CAS 959238-95-0) has a calculated logP of 1.54 . By class-level inference, the ethyl analog would exhibit a logP value between the methyl and propyl derivatives, providing a balance of solubility and membrane permeability suitable for cell-based assays .

Physicochemical profiling Lipophilicity ADME prediction

Aldehyde Positional Isomer Differentiation: 5-Carbaldehyde Versus 4-Carbaldehyde

The C5-carbaldehyde substitution pattern distinguishes this compound from its 4-carbaldehyde positional isomer (CAS 1260788-30-4). The 5-carbaldehyde regioisomer places the reactive formyl group at a position more sterically accessible for nucleophilic attack and subsequent derivatization, which may influence reaction yields and downstream synthetic efficiency .

Regiochemistry Synthetic intermediate Medicinal chemistry building block

Optimal Procurement and Application Scenarios for 2-(Ethylamino)pyrimidine-5-carbaldehyde


Medicinal Chemistry Building Block for Kinase-Targeted Library Synthesis

2-(Ethylamino)pyrimidine-5-carbaldehyde serves as a versatile synthetic intermediate for constructing kinase-focused compound libraries. The aldehyde functionality enables condensation reactions to generate oxime, hydrazone, and imine derivatives, while the ethylamino group provides a handle for further N-alkylation or acylation . Procurement is indicated for medicinal chemistry groups developing targeted libraries based on the 4-aminopyrimidine-5-carbaldehyde oxime pharmacophore [1].

SAR Exploration in N-Alkyl Series for Physicochemical Optimization

When conducting structure-activity relationship studies across N-alkyl substituted pyrimidine-5-carbaldehyde series, this compound represents the ethyl substituent data point between methyl and propyl analogs. Procurement enables systematic evaluation of alkyl chain length effects on lipophilicity, target engagement, and cellular activity . This application is particularly relevant for lead optimization programs seeking to fine-tune ADME properties while maintaining target potency [1].

Phosphatase Inhibitor Screening and Selectivity Profiling

With documented inhibitory activity against both rat 5′-nucleotidase (Ki = 1.43 mM) and bovine intestinal alkaline phosphatase, this compound may serve as a reference tool in phosphatase inhibitor screening cascades . Researchers investigating nucleotide metabolism or alkaline phosphatase-related pathways can utilize this compound as a baseline comparator when profiling novel phosphatase inhibitors.

Commercial Screening Library Acquisition for Diversity-Oriented Synthesis

ChemBridge Corporation catalogs 2-(ethylamino)pyrimidine-5-carbaldehyde under catalog number 4025322 [1]. Commercial vendors including BOC Sciences, CymitQuimica, and Leyan offer this compound at purities of ≥95%, making it suitable for high-throughput screening library acquisition and diversity-oriented synthesis campaigns . The compound's dual functional groups (aldehyde plus secondary amine) enable orthogonal derivatization strategies.

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